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Compound of Interest

Compound Name:
2-Amino-4-bromo-6-

fluorobenzothiazole

Cat. No.: B112557 Get Quote

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry,

recognized for its broad spectrum of biological activities. Its derivatives have been extensively

explored as potential therapeutic agents, demonstrating significant anticancer, antimicrobial,

and neuroprotective effects. This guide provides a comparative analysis of the structure-activity

relationships (SAR) of 2-aminobenzothiazole derivatives, supported by experimental data, to

inform researchers, scientists, and drug development professionals in their quest for novel

therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways
2-aminobenzothiazole derivatives have emerged as potent anticancer agents by targeting

various dysregulated signaling pathways crucial for tumor progression and survival.[1][2]

Notably, these compounds have shown inhibitory activity against protein kinases such as PI3K,

AKT, mTOR, EGFR, and VEGFR-2.[2][3]

The PI3K/AKT/mTOR pathway, a frequently mutated signaling cascade in various cancers, has

been a primary focus for the development of 2-aminobenzothiazole-based inhibitors.[1][4]

Alterations in this pathway are critical for cancer cell growth, proliferation, and survival.[5]

General Structure-Activity Relationship Insights for Anticancer Activity:
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The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the

nature and position of substituents on both the benzothiazole ring and the exocyclic amino

group.[4]

Substitutions on the Benzene Ring (R2): The introduction of electron-withdrawing groups

such as halogens (Cl, F) or a nitro group (NO2), or electron-donating groups like ethoxy

(OEt) at the 6-position can modulate the anticancer activity.[4] For instance, a chloro group at

the 6-position can sometimes reduce inhibitory potency compared to a methoxy group.[2]

Substitutions on the 2-Amino Group (R1): Modification of the exocyclic amino group is a key

strategy for enhancing potency and selectivity. The introduction of various moieties, including

piperazine, substituted anilines, and other heterocyclic rings, has led to the discovery of

potent anticancer agents.[1][5] For example, the presence of a 4-nitroaniline or a piperazine-

4-nitroaniline moiety has been shown to be beneficial for activity against lung and breast

cancer cell lines.[1]

Hybrid Molecules: The development of hybrid molecules, where the 2-aminobenzothiazole

scaffold is combined with other pharmacologically active motifs like thiazolidinedione, has

yielded compounds with potent VEGFR-2 inhibitory activity.[3]

Table 1: Comparative in vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives
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Compound Target/Cell Line IC50 (µM)
Key Structural
Features & SAR
Insights

OMS5 A549 (Lung Cancer) 22.13[1][4]

Features a 4-

nitroaniline substituent

at the 2-amino

position.[1]

MCF-7 (Breast

Cancer)
24.31[4]

Demonstrates potent

activity, though not

primarily through

PI3Kγ inhibition.[1][4]

OMS14 A549 (Lung Cancer) 61.03[1][4]

Contains a piperazine-

4-nitroaniline moiety.

[1]

MCF-7 (Breast

Cancer)
27.08[4]

A potent inhibitor of

PIK3CD/PIK3R1.[1][5]

Compound 12
MCF-7 (Breast

Cancer)
2.49[2]

Shows significantly

improved

antiproliferative

activity compared to

analogues with

different substitutions

at the C6 position.[2]

PC9 (EGFR mutant) 1.05[2]

Particularly active

against cell lines with

mutant EGFR.[2]

HCC827 (EGFR

mutant)
3.43[2]

Minimal cytotoxicity

towards normal

fibroblast cells.[2]

Compound 20
HCT-116 (Colon

Cancer)
7.44[2]

A 2-

aminobenzothiazole-

thiazolidinedione

(TZD) hybrid.[2]
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MCF-7 (Breast

Cancer)
8.27[2]

Substituents on the

phenyl ring of the TZD

moiety enhance

cytotoxic activity.[2]

HepG2 (Liver Cancer) 9.99[2]
Potently inhibits

VEGFR-2 kinase.[2]

Compound 40 A549 (Lung Cancer) 3.55[2]

A 1,2,4-triazole fused

benzothiazole

derivative.[2]

MCF-7 (Breast

Cancer)
3.17[2]

Demonstrates low

micromolar inhibitory

activity against CDK2.

[2]

Hep3B (Liver Cancer) 4.32[2]

Compound 54 PI3Kα 0.00103[2]

Characterized as a

highly potent PI3Kα

inhibitor.[2]

MCF-7 (Breast

Cancer)
-

Exerts significant

growth-inhibitory

activity and

suppresses cell

migration.[2]

Compound IVe
EAC (Mouse Ehrlich

Ascites Carcinoma)
10-24[6]

Optically active

thiourea derivative of

2-

aminobenzothiazole.

[6]

MCF-7 (Breast

Cancer)
15-30[6]

HeLa (Cervical

Cancer)
33-48[6]
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Compound IVf
EAC (Mouse Ehrlich

Ascites Carcinoma)
10-24[6]

Optically active

thiourea derivative of

2-

aminobenzothiazole.

[6]

MCF-7 (Breast

Cancer)
15-30[6]

Shows dose-

dependent DNA

damaging activity.[6]

HeLa (Cervical

Cancer)
33-48[6]

Signaling Pathway and Experimental Workflow

The development of 2-aminobenzothiazole derivatives often involves a multi-step process from

computational design to biological evaluation.

Design & Synthesis Biological Evaluation
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Figure 1: A generalized experimental workflow for the development of 2-aminobenzothiazole
derivatives as anticancer agents.

The PI3K/AKT/mTOR signaling pathway is a key target for many 2-aminobenzothiazole

anticancer compounds.
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Figure 2: Simplified PI3K/AKT/mTOR signaling pathway targeted by 2-aminobenzothiazole
derivatives.

Antimicrobial Activity: A Renewed Hope Against
Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel

antimicrobial agents. 2-aminobenzothiazole derivatives have demonstrated promising activity

against a range of bacteria and fungi.[7]
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General Structure-Activity Relationship Insights for Antimicrobial Activity:

Substitutions on the Benzene Ring: The presence of specific substituents on the

benzothiazole ring can significantly influence antimicrobial potency. For example, the

introduction of 2,3-dichloro or 2,4-dichloro phenyl moieties linked to a thiazole ring has been

shown to amplify antibacterial activity.[7]

Modifications at the 2-Amino Group: The nature of the substituent at the 2-amino position is

critical. For instance, the presence of a hydrazino or morpholino group at this position has

been found to be potent against certain bacterial strains.[8] Schiff base analogues derived

from the 2-amino group have also shown significant antibacterial action, with the substitution

of a hydroxyl group on the benzylidene ring enhancing their effect.[7]

Table 2: Comparative in vitro Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
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Check Availability & Pricing
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Compound
Target
Microorganism

MIC (µg/mL)
Key Structural
Features & SAR
Insights

Compound 41c E. coli 3.1[7]

A benzothiazole-isatin

hybrid, more effective

against Gram-

negative strains.[7]

P. aeruginosa 6.2[7]

B. cereus 12.5[7]

S. aureus 12.5[7]

Compound 46a E. coli 15.62[7]

An amino-

benzothiazole Schiff

base analogue.[7]

P. aeruginosa 15.62[7]

Substitution of a

hydroxyl group at the

2nd position of the

benzylidene ring

improves activity.[7]

Compound 46b E. coli 15.62[7]

An amino-

benzothiazole Schiff

base analogue.[7]

P. aeruginosa 15.62[7]

Compound Vb
Various Bacteria &

Fungi
-

Contains a 2'-

hydrazino acetylamino

moiety, showing

potent activity.[8]

Compound Ve
Various Bacteria &

Fungi
-

Features a 2'-

morpholino

acetylamino moiety,

demonstrating high

potency.[8]
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Logical Relationship of SAR in Antimicrobial Derivatives
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Figure 3: Logical structure-activity relationships for antimicrobial 2-aminobenzothiazole
derivatives.

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings.

Below are generalized protocols for key experiments cited in the evaluation of 2-

aminobenzothiazole derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is widely used to assess the antiproliferative effects of compounds on cancer cell

lines.

Validation & Comparative

Check Availability & Pricing
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Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in

appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere

with 5% CO2.

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well

and allowed to adhere overnight.

Compound Treatment: The synthesized 2-aminobenzothiazole derivatives are dissolved in

DMSO to prepare stock solutions. These are further diluted with culture medium to achieve a

range of final concentrations. The cells are then treated with these varying concentrations of

the compounds and incubated for 48-72 hours.

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is

added to each well, and the plate is incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is

added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570

nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control

cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell

growth, is determined by plotting the percentage of viability against the compound

concentration.

Kinase Inhibition Assay (Example: PI3K)
These assays are performed to determine the direct inhibitory effect of the compounds on

specific enzyme targets.

Assay Principle: The assay measures the amount of ADP produced from the kinase reaction

(phosphorylation of a substrate by PI3K). A common method is a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay.
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Reaction Mixture: The reaction is typically carried out in a 384-well plate containing the PI3K

enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

Incubation: The reaction mixture is incubated at room temperature for a specified period

(e.g., 1 hour).

Detection: A detection solution containing an ADP-antibody and a tracer is added. In the

absence of inhibition, high levels of ADP are produced, which displaces the tracer from the

antibody, leading to a low TR-FRET signal. In the presence of an inhibitor, less ADP is

produced, allowing the tracer to bind to the antibody, resulting in a high TR-FRET signal.

Signal Measurement: The TR-FRET signal is measured using a suitable plate reader.

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against

the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the

compounds against various microorganisms.

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g.,

Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity, corresponding

to a known cell density (e.g., 0.5 McFarland standard).

Compound Dilution: The test compounds are serially diluted in the broth in a 96-well

microtiter plate.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable

temperature for 24-48 hours for fungi.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which there is no visible growth of the microorganism. This can be assessed visually or by

measuring the optical density at 600 nm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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